molecular formula C6H7NO2S B13116148 5-Methylpyridine-2-sulfinic acid

5-Methylpyridine-2-sulfinic acid

Cat. No.: B13116148
M. Wt: 157.19 g/mol
InChI Key: LJCQNZDBMLHJDE-UHFFFAOYSA-N
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Description

5-Methylpyridine-2-sulfinic acid is an organic compound that belongs to the class of sulfinic acids. It is characterized by the presence of a sulfinic acid group (-SO2H) attached to a pyridine ring, which also contains a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyridine-2-sulfinic acid can be achieved through several methods. One common approach involves the oxidation of 5-methylpyridine using suitable oxidizing agents. For instance, the reaction of 5-methylpyridine with hydrogen peroxide in the presence of a catalyst can yield this compound . Another method involves the use of sulfur dioxide and a base to introduce the sulfinic acid group onto the pyridine ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the use of a continuous flow system with a packed column containing a suitable catalyst can facilitate the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Methylpyridine-2-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methylpyridine-2-sulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylpyridine-2-sulfinic acid involves its reactivity with various molecular targets. The sulfinic acid group can act as a nucleophile or an electrophile, depending on the reaction conditions. It can participate in redox reactions, forming sulfonic acids or sulfides. The pyridine ring can also engage in coordination with metal ions, influencing catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylpyridine-2-sulfinic acid is unique due to its specific positioning of the sulfinic acid group and the methyl group on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

5-methylpyridine-2-sulfinic acid

InChI

InChI=1S/C6H7NO2S/c1-5-2-3-6(7-4-5)10(8)9/h2-4H,1H3,(H,8,9)

InChI Key

LJCQNZDBMLHJDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)S(=O)O

Origin of Product

United States

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